molecular formula C8H14N2 B13249703 Spiro[2.4]heptane-4-carboximidamide

Spiro[2.4]heptane-4-carboximidamide

Cat. No.: B13249703
M. Wt: 138.21 g/mol
InChI Key: JMJJOHKGTLNVIW-UHFFFAOYSA-N
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Description

Spiro[24]heptane-4-carboximidamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2.4]heptane-4-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Spiro[2.4]heptane-4-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that contributes to its unique chemical properties. The compound's formula is C8H13N3C_8H_{13}N_3, indicating the presence of nitrogen in its functional groups, which may play a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The imidamide functional group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins, potentially modulating their activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, a derivative with a similar structure demonstrated moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC50) of 0.12±0.02μM0.12\pm 0.02\,\mu M without significant cytotoxicity against HepG2 cells up to 100μM100\,\mu M . This suggests that modifications to the spiro structure could yield potent antiviral agents.

Antiparasitic Activity

Another significant aspect of spiro-containing compounds is their antiparasitic activity. Spiro derivatives have been identified as inhibitors of trypanothione reductase (TR), an essential enzyme for the survival of Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). These compounds were shown to bind reversibly to TR and impede the growth of parasites in vitro, highlighting their potential as novel anti-parasitic agents .

Case Studies

Study Compound Target Activity EC50/IC50 Cytotoxicity
1Spiro derivativeHBVAntiviral0.12±0.02μM0.12\pm 0.02\,\mu MNone up to 100μM100\,\mu M
2Spiro derivativeTbTRAntiparasiticNot specifiedNone against hGR

Study 1: Anti-HBV Activity

In a study focusing on anti-HBV activity, a spiro-containing carbocyclic nucleoside was synthesized and evaluated for its efficacy against HBV. The results indicated moderate antiviral activity with a favorable safety profile, suggesting that further exploration of spiro derivatives could lead to effective treatments for viral infections .

Study 2: Inhibition of Trypanothione Reductase

A series of spiro-containing compounds were screened for their ability to inhibit TR from Trypanosoma brucei. The identified inhibitors showed specificity for the parasite enzyme over human counterparts, indicating a promising therapeutic window for treating trypanosomiasis without affecting human health .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[2.4]heptane-7-carboximidamide

InChI

InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10)

InChI Key

JMJJOHKGTLNVIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)C(=N)N

Origin of Product

United States

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